molecular formula C7H7N3S2 B1435959 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine CAS No. 1859534-24-9

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Cat. No. B1435959
CAS RN: 1859534-24-9
M. Wt: 197.3 g/mol
InChI Key: ABQDQHMWVCPVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine” is a type of organic compound containing a thiazole ring, which is a heterocyclic compound with a ring structure containing both sulfur and nitrogen .

Scientific Research Applications

Neuropharmacology

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine: has been identified as a potent and selective antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor . This receptor is implicated in various neurological disorders, and its modulation is of significant interest for therapeutic intervention. The compound’s high in vitro potency and good in vivo receptor occupancy make it a valuable tool for studying mGlu5-related pathologies and could lead to the development of new treatments for conditions such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDQHMWVCPVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 3
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 4
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 5
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 6
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

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